
Azetidin-2-ylmethyl-carbamic acid tert-butyl ester
Description
Structural Overview and IUPAC Nomenclature
Azetidin-2-ylmethyl-carbamic acid tert-butyl ester (CAS: 99724-21-7) is a carbamate derivative featuring a four-membered azetidine ring. Its IUPAC name, tert-butyl (azetidin-2-ylmethyl)carbamate , reflects three structural components:
- A tert-butoxycarbonyl (Boc) protecting group
- A carbamate linkage (-OC(=O)N-)
- A methyl-substituted azetidine (C3H6N)
The molecular formula is C9H18N2O2 , with a molecular weight of 186.25 g/mol . Key structural identifiers include:
Property | Value | Source |
---|---|---|
SMILES | CC(C)(C)OC(=O)NCC1CCN1 | |
InChI Key | QMZBFSZZEGSSPH-UHFFFAOYSA-N | |
Density | 1.0 ± 0.1 g/cm³ | |
Boiling Point | 285.5 ± 13.0 °C |
The azetidine ring adopts a puckered conformation due to angle strain (≈85° bond angles vs. ideal 90° for square planar) . This strain enhances reactivity, making the compound valuable for ring-opening reactions .
Historical Context in Heterocyclic Chemistry
The azetidine scaffold was first synthesized in 1888 by Gabriel and Weiner via cyclization of γ-bromoamines . However, practical applications emerged only in the mid-20th century with the discovery of β-lactam antibiotics. Key milestones include:
- 1940s : Recognition of azetidinones (β-lactams) as core structures in penicillin
- 1980s : Development of Boc-protected azetidines for peptide synthesis
- 2000s : Use in constrained analogs for kinase inhibitors and GPCR modulators
The tert-butyl carbamate variant gained prominence as a stable intermediate for nitrogen protection, enabling selective functionalization of the azetidine nitrogen .
Significance as a Four-Membered N-Heterocyclic Building Block
Four-membered N-heterocycles like azetidine balance strain energy (~25 kcal/mol) and stability, offering unique advantages:
Property | Azetidine | Comparison to Aziridine |
---|---|---|
Ring Strain | Moderate | Higher (≈27 kcal/mol) |
Basicity (pKa) | ~11.3 | ~8.0 |
Synthetic Accessibility | Via [2+2] cycloadditions | Limited methods |
Applications include:
- Drug Discovery : Azetidine motifs improve metabolic stability and target affinity. Example: Azelnidipine (calcium channel blocker)
- Polymer Chemistry : Strain-release polymerization for functionalized polymers
- Chiral Templates : Asymmetric synthesis of amines via ring-opening
The Boc group serves dual roles:
- Protects the azetidine nitrogen during multi-step syntheses
- Facilitates purification via increased hydrophobicity
Properties
IUPAC Name |
tert-butyl N-(azetidin-2-ylmethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-7-4-5-10-7/h7,10H,4-6H2,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZBFSZZEGSSPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558418 | |
Record name | tert-Butyl [(azetidin-2-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80558418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99724-21-7 | |
Record name | tert-Butyl [(azetidin-2-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80558418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(azetidin-2-ylmethyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Azetidin-2-ylmethyl-carbamic acid tert-butyl ester can be synthesized through several methods. One common approach involves the reaction of azetidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Azetidin-2-ylmethyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield amines or other reduced forms.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidin-2-ylmethyl-carbamic acid, while reduction could produce azetidin-2-ylmethylamine.
Scientific Research Applications
Chemical Properties and Preparation Methods
Chemical Structure and Characteristics:
- IUPAC Name: Azetidin-2-ylmethyl-carbamic acid tert-butyl ester
- CAS Number: 99724-21-7
- Molecular Formula: C₉H₁₈N₂O₂
- Molecular Weight: 174.25 g/mol
Synthesis:
this compound can be synthesized through various methods, including:
- Reaction with Tert-butyl Chloroformate: Azetidine reacts with tert-butyl chloroformate in the presence of a base such as triethylamine at room temperature to yield the desired compound after purification.
Industrial Production:
In industrial settings, large-scale synthesis often employs continuous flow reactors and automated systems to enhance yield and purity. Optimization of reaction conditions is crucial for consistency.
Scientific Research Applications
This compound has several applications across various scientific disciplines:
Medicinal Chemistry
- Drug Development: This compound serves as an intermediate in synthesizing pharmaceutical agents, particularly those targeting the central nervous system. Its structural features allow it to interact effectively with biological targets, potentially leading to new therapeutic agents .
Biological Studies
- Antimicrobial and Antiviral Properties: Research has indicated potential biological activities, including antimicrobial effects. Studies are ongoing to explore its efficacy against various pathogens and viruses.
Organic Synthesis
- Building Block for Complex Molecules: The compound is utilized as a versatile building block in organic synthesis, facilitating the creation of more complex chemical entities .
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in drug discovery:
Mechanism of Action
The mechanism of action of azetidin-2-ylmethyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares Azetidin-2-ylmethyl-carbamic acid tert-butyl ester with structurally related tert-butyl carbamate derivatives:
Biological Activity
Azetidin-2-ylmethyl-carbamic acid tert-butyl ester (CAS: 99724-21-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and applications in various fields.
- Molecular Formula : C9H18N2O2
- Molecular Weight : 186.26 g/mol
- IUPAC Name : tert-butyl (azetidin-2-ylmethyl)carbamate
- Structure : The compound features an azetidine ring and a tert-butyl ester group, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Covalent Bond Formation : The azetidine ring can react with nucleophilic sites on proteins, leading to alterations in protein function.
- Non-Covalent Interactions : The carbamate group participates in hydrogen bonding and other non-covalent interactions, enhancing the compound's biological effects.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent, exhibiting activity against various bacterial strains.
- Neuroprotective Effects : Studies suggest potential neuroprotective properties, particularly in models related to neurodegenerative diseases like Alzheimer's and Parkinson's .
- Anti-Cancer Properties : In vitro studies have demonstrated that related compounds can induce apoptosis and cell cycle arrest in cancer cell lines, indicating potential anti-cancer applications.
- Receptor Interaction : Research indicates that this compound may interact with neurotransmitter receptors, influencing pathways related to mood regulation and cellular signaling.
Table 1: Summary of Biological Activities
Case Studies
-
Cell Cycle Arrest and Apoptosis Induction :
- In vitro studies have shown that azetidin derivatives can induce apoptosis in various cancer cell lines, suggesting a mechanism for potential anti-cancer therapy.
- Neuroprotective Studies :
-
Receptor Interaction Studies :
- Research has highlighted the interaction of azetidin derivatives with serotonin receptors, which are crucial for mood regulation. This suggests potential applications in treating mood disorders.
Q & A
Basic: What are the key synthetic routes for introducing tert-butyl ester protection in azetidine derivatives, and how do reaction conditions influence yield?
Answer:
The tert-butyl ester group is commonly introduced via condensation reactions or alkylation. For example, tert-butyl acrylate can react with amines (e.g., TRIS) under basic conditions to form protected intermediates . In peptide synthesis, tert-butyl esters are preferred over methyl or benzyl esters to avoid transpeptidation, as demonstrated in the synthesis of peptide nucleic acid backbones using Fmoc-C2-glycine-tert-butyl ester derivatives . Yield optimization requires precise stoichiometry (e.g., 1.2 equiv of tert-butyl chloroacetate for N-alkylation) and temperature control (45–50°C for active ester reactions) to minimize side products like N-acyl-dicyclohexylurea .
Advanced: How can in situ-generated acids (e.g., HBr) be leveraged for tert-butyl ester deprotection in multi-step syntheses?
Answer:
In Hantzsch pyrrole synthesis, HBr generated as a byproduct can hydrolyze tert-butyl esters in situ without external acid. This method requires careful neutralization with agents like DIPEA (0.5 equiv optimal) to maintain reaction efficiency while avoiding excessive acid degradation . Comparative studies show that formic acid (used in TRIS-based monomer synthesis) provides milder deprotection but may require extended reaction times (24–48 hours) .
Basic: What analytical methods are recommended for verifying tert-butyl ester integrity and purity?
Answer:
- NMR Spectroscopy: tert-Butyl protons appear as a singlet at δ ~1.4 ppm in H NMR .
- Mass Spectrometry (MS): Molecular ion peaks (e.g., [M+H]) confirm molecular weight, with fragmentation patterns indicating ester stability .
- Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities, while Sephadex LH-20 columns remove pentachlorophenol byproducts from active ester reactions .
Advanced: How can stereoselective synthesis of tert-butyl ester derivatives be achieved using asymmetric catalysis?
Answer:
Chiral ligands (e.g., Rhodium with chiral dienes) enable asymmetric conjugate additions of arylboronic acids to unsaturated tert-butyl esters, yielding enantioenriched 3,3-diarylpropanoates (up to 95% ee). Key parameters include ligand-to-metal ratios (1:1.2) and solvent polarity (THF > DCM) to enhance enantioselectivity . Post-reaction recrystallization in hexane/ethyl acetate further improves enantiomeric purity .
Basic: What strategies mitigate batch-to-batch variability in tert-butyl ester-containing intermediates?
Answer:
- Quality Control (QC): Request peptide content analysis (via amino acid analysis) and salt content quantification (ion chromatography) for sensitive assays .
- Purification: Column chromatography (silica gel, 10–20% ethyl acetate/hexane) removes residual tert-butyl acrylate or unreacted amines .
- Standardization: Use pre-titrated reagents (e.g., LHMDS for enolate formation) to ensure consistent reaction initiation .
Advanced: How do tert-butyl esters influence the conformational stability of azetidine derivatives in drug discovery?
Answer:
tert-Butyl esters reduce steric hindrance in cyclization reactions (e.g., azetidine ring formation) compared to benzyl esters. Computational docking studies (e.g., AutoDock Vina) show that tert-butyl groups enhance binding entropy in enzyme-active sites by minimizing hydrophobic clashes, as seen in Mpro inhibitors . Stability under physiological pH (6.8–7.4) is confirmed via deuterium exchange experiments (k = 0.0024 min at α-CH positions) .
Basic: What are the limitations of tert-butyl esters in solid-phase peptide synthesis (SPPS)?
Answer:
While tert-butyl esters resist basic conditions, they are incompatible with strong acids (e.g., TFA in cleavage cocktails). For example, HBED–CC–tris(tert-butyl ester) requires microwave-assisted solid-phase synthesis (60°C, 30 min) to prevent premature deprotection . Alternative strategies include using Fmoc/t-Bu orthogonal protection for sequential deprotection .
Advanced: How can contradictory data on tert-butyl ester deprotection kinetics be resolved?
Answer:
Deprotection rates vary with solvent systems. For instance, formic acid in DCM (1:1) cleaves tert-butyl esters 2–3x faster than in acetonitrile due to increased proton availability. Kinetic studies using H NMR in DO/CDCN (1:1) reveal solvent polarity as a critical variable . Statistical tools (e.g., ANOVA) are recommended to analyze inter-lab variability in reported rate constants .
Basic: What safety precautions are critical when handling tert-butyl ester intermediates?
Answer:
- Ventilation: Use fume hoods during reactions with volatile acids (e.g., HBr or TFA).
- Protective Gear: Nitrile gloves and goggles prevent skin/eye contact with irritants like titanium tetrachloride (used in non-aqueous ester cleavage) .
- Storage: Keep tert-butyl esters desiccated at –20°C to prevent hydrolysis .
Advanced: How can tert-butyl esters be functionalized into bioactive heterocycles (e.g., pyrroles or imidazoles)?
Answer:
tert-Butyl cyanoacetate reacts with cyanamide methyl ester under LHMDS catalysis to form vinylogous ureas (50% yield), which cyclize to imidazoles via TiCl-mediated cleavage . For pyrroles, Hantzsch reactions with β-keto tert-butyl esters and NHOAc yield substituted pyrrole-3-carboxylic acids after in situ hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.